molecular formula C15H12F3N5O3S B2964740 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396881-06-3

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2964740
CAS No.: 1396881-06-3
M. Wt: 399.35
InChI Key: JJXBOPBSOWUACH-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F3N5O3S and its molecular weight is 399.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization for Therapeutic Potential

A novel series of derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, was synthesized to evaluate their potential in treating inflammation, pain, oxidative stress, cancer, and hepatitis C virus (HCV) infections. These compounds showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with minimal tissue damage compared to celecoxib, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Photodynamic Therapy Application

Another study focused on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Effects on Enzymes

The synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide revealed its role as a cyclooxygenase-2 (COX-2) inhibitor. Despite its molecular docking studies indicating interaction within the active site of COX-2, it did not show potent inhibition potency for either COX-1 or COX-2 enzymes, highlighting its specificity and potential for targeted therapeutic applications (Al-Hourani et al., 2016).

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O3S/c1-22-14(24)23(21-20-22)12-7-5-11(6-8-12)19-27(25,26)13-4-2-3-10(9-13)15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBOPBSOWUACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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